Hexyl 2-methyl-cis-3-pentenoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58625-94-8 |
|---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
hexyl (Z)-2-methylpent-3-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-6-7-8-10-14-12(13)11(3)9-5-2/h5,9,11H,4,6-8,10H2,1-3H3/b9-5- |
InChI Key |
BSKRYZBCMPUFRS-UITAMQMPSA-N |
Isomeric SMILES |
CCCCCCOC(=O)C(C)/C=C\C |
Canonical SMILES |
CCCCCCOC(=O)C(C)C=CC |
Origin of Product |
United States |
Foundational Aspects of Hexyl 2 Methyl Cis 3 Pentenoate in Chemical Research
Definitional Context and Stereochemical Nuances
IUPAC Nomenclature and Isomeric Forms, with emphasis on the (Z)-Configuration
Hexyl 2-methyl-cis-3-pentenoate is an organic compound classified as an ester. The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is hexyl (Z)-2-methylpent-3-enoate. nih.gov The name clearly defines its molecular structure: a hexyl group is attached to the carboxyl group of 2-methyl-3-pentenoic acid. ontosight.ai
The designation "(Z)" refers to the stereochemistry of the double bond between the third and fourth carbon atoms of the pentenoate chain. This is a crucial aspect of its identity, as it distinguishes it from its geometric isomer, hexyl (E)-2-methylpent-3-enoate, also known as the trans isomer. ontosight.aiwikipedia.org In the (Z)- or cis-configuration, the higher priority substituents on each carbon of the double bond are on the same side of the double bond plane. wikipedia.org For this compound, this means the ethyl group on carbon 3 and the hydrogen on carbon 4 are on the same side.
The existence of these isomers, known as cis-trans or geometric isomers, arises from the restricted rotation around the carbon-carbon double bond. wikipedia.orgmasterorganicchemistry.com This restriction leads to molecules with the same molecular formula (C₁₂H₂₂O₂) and connectivity but different spatial arrangements of their atoms. nih.govwikipedia.org
Table 1: Isomeric Forms of Hexyl 2-methyl-3-pentenoate (B14747980)
| Isomer | IUPAC Name | Configuration | Key Feature |
|---|---|---|---|
| cis-isomer | hexyl (Z)-2-methylpent-3-enoate | (Z) | Higher priority groups on the same side of the double bond. |
| trans-isomer | hexyl (E)-2-methylpent-3-enoate | (E) | Higher priority groups on opposite sides of the double bond. ontosight.ai |
Significance of cis/trans Isomerism in Ester Chemistry Research
The phenomenon of cis/trans isomerism in esters, such as hexyl 2-methyl-3-pentenoate, is of significant interest in chemical research due to its profound impact on the physical, chemical, and biological properties of the molecules. ontosight.ai The different spatial arrangements of the substituent groups in cis and trans isomers lead to variations in properties like boiling points, melting points, and densities. wikipedia.org
In the context of ester chemistry, the geometry of the double bond can influence the reactivity of the ester group and other functional groups within the molecule. The steric hindrance, or crowding of atoms, can be different in cis and trans isomers, which may affect reaction rates and the stereochemical outcome of reactions. For example, the cis configuration can sometimes facilitate intramolecular reactions that are not possible in the trans isomer due to the proximity of certain groups.
Furthermore, in fields like fragrance and flavor chemistry, the specific isomeric form of an ester can be critical to its sensory properties. The distinct shapes of cis and trans isomers can lead to different interactions with olfactory and gustatory receptors, resulting in different smells and tastes. ontosight.ai
Historical Development and Scholarly Contributions to the Understanding of 2-methyl-3-pentenoate Esters
The study of 2-methyl-3-pentenoate esters is part of the broader field of research into unsaturated carboxylic acids and their derivatives. Early research in this area focused on the synthesis and characterization of various isomers and the investigation of their chemical properties.
Scholarly work has explored the synthesis of 2-methyl-3-pentenoic acid and its esters, often as part of investigations into the synthesis of complex organic molecules. wmich.edu For example, studies have detailed methods for preparing mixtures of cis and trans isomers of methyl esters of 2-methyl acids and their subsequent analysis using techniques like infrared spectroscopy and refractive index measurements. wmich.edu
More recent research has focused on the catalytic isomerization of related unsaturated esters. For example, studies on the isomerization of methyl cis-2-pentenoate to the corresponding 3-pentenoate have provided insights into the mechanisms of such reactions, suggesting a 1,5-hydrogen transfer mechanism. cdnsciencepub.com These fundamental studies on related compounds contribute to the understanding of the reactivity and stability of 2-methyl-3-pentenoate esters.
The development of advanced analytical techniques has been crucial in distinguishing and characterizing cis and trans isomers of these esters. Techniques such as nuclear magnetic resonance (NMR) spectroscopy have been instrumental in determining the precise stereochemistry of these molecules. cdnsciencepub.com
In the context of industrial applications, research into esters like ethyl 2-methyl-3-pentenoate has been driven by their use as flavoring agents. nih.gov This has led to evaluations of their safety and sensory properties by organizations such as the Joint FAO/WHO Expert Committee on Food Additives (JECFA). nih.govinchem.org While specific historical milestones for this compound are not extensively documented in readily available literature, its study is embedded within the larger body of research on unsaturated esters and their isomers. habitablefuture.orgthegoodscentscompany.comnist.gov
Synthetic Methodologies and Stereocontrol in Hexyl 2 Methyl Cis 3 Pentenoate Production
Esterification Reactions for n-Hexyl 2-methyl-3-pentenoate (B14747980).ontosight.aibenchchem.com
The final step in one of the common synthetic pathways to n-hexyl 2-methyl-3-pentenoate is the esterification of 2-methyl-3-pentenoic acid with n-hexanol. ontosight.ai This reaction can be achieved through various methods, with acid catalysis being a prevalent approach.
Acid-Catalyzed Esterification Approaches.benchchem.comvaia.com
Acid-catalyzed esterification, often referred to as Fischer esterification, is a widely used method for the synthesis of esters from carboxylic acids and alcohols. vaia.com In the context of producing n-hexyl 2-methyl-3-pentenoate, this involves reacting 2-methyl-3-pentenoic acid with n-hexanol in the presence of a strong acid catalyst. The reaction proceeds by protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. vaia.com Subsequent dehydration leads to the formation of the ester and water. vaia.com
Commonly used acid catalysts for this type of reaction include sulfuric acid, hydrochloric acid, and p-toluenesulfonic acid. vaia.comgoogle.com The choice of catalyst can influence the reaction rate and yield.
Factors Influencing Reaction Yield and Stereoselectivity in Ester Synthesis.benchchem.commdpi.com
Several factors can significantly impact the yield and stereoselectivity of the esterification process. The equilibrium nature of Fischer esterification means that the removal of water as it is formed can drive the reaction towards the product side, thereby increasing the yield.
Stereoselectivity, particularly the ratio of cis to trans isomers of the final product, is a critical consideration. Temperature plays a crucial role in controlling isomerization. For instance, in the synthesis of ethyl 2-methyl-3-pentenoate, lower temperatures (e.g., 60°C) have been shown to favor the formation of the cis isomer, achieving a high cis:trans ratio of 98.5:1.5. Conversely, higher temperatures (above 100°C) tend to promote the formation of the more stable trans isomer. The polarity of the solvent can also influence the isomer ratio, with non-polar solvents sometimes favoring the formation of the cis isomer. The use of specific protecting groups during the synthesis of the carboxylic acid moiety can also indirectly influence the final stereochemical outcome. mdpi.com
Synthesis of the 2-methyl-3-pentenoic Acid Moiety.ontosight.aiontosight.ai
The synthesis of the 2-methyl-3-pentenoic acid precursor is a critical stage that largely determines the isomeric composition of the final ester. This carboxylic acid can be synthesized through several routes, including those involving Grignard reagents and allenic intermediates. ontosight.aiontosight.ai
Halogenation and Grignard Reaction Sequences for Carboxylic Acid Formation.benchchem.com
One established method for synthesizing 2-methyl-3-pentenoic acid involves a Grignard reaction sequence. This process typically begins with the halogenation of 1,3-pentadiene (B166810) to form 2-halo-3-pentene. This haloalkane is then reacted with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, to form the corresponding Grignard reagent, 2-magnesium halo-3-pentene. mnstate.edulibretexts.org
The subsequent step is the carboxylation of the Grignard reagent. This is achieved by reacting it with carbon dioxide (dry ice), followed by an acidic workup (e.g., with dilute hydrochloric or sulfuric acid) to yield 2-methyl-3-pentenoic acid. libretexts.org This method generally produces a mixture of cis and trans isomers.
Table 1: Grignard Synthesis of 2-methyl-3-pentenoic Acid
| Step | Reaction | Reagents and Conditions | Product |
| 1 | Halogenation | 1,3-pentadiene, HCl or HBr, -20 to +30 °C | 2-halo-3-pentene |
| 2 | Grignard Reagent Formation | 2-halo-3-pentene, Mg, THF or diethyl ether | 2-magnesium halo-3-pentene |
| 3 | Carboxylation | Grignard reagent, CO₂, then H₃O⁺ | 2-methyl-3-pentenoic acid (mixture of isomers) |
| 4 | Isomer Enrichment | Hydrogenation with Pd/CaSO₄ catalyst | Enriched cis-2-methyl-3-pentenoic acid |
This table summarizes the key steps in the Grignard synthesis of 2-methyl-3-pentenoic acid, including a final optional step for enriching the desired cis-isomer.
Pathways via Alkyl-2-methyl-3,4-pentadienoate Intermediates.benchchem.comgoogle.com
An alternative synthetic route proceeds through an alkyl-2-methyl-3,4-pentadienoate intermediate. google.com This method involves the reaction of a 1,1,1-trialkoxy propane (B168953) with 2-propynol-1 in the presence of a propionic acid catalyst at elevated temperatures (120-180 °C) and pressures (30-100 psig). google.com This reaction forms the corresponding alkyl-2-methyl-3,4-pentadienoate.
This allenic ester is then subjected to catalytic hydrogenation. The choice of catalyst is crucial for achieving the desired product. Using a Lindlar catalyst (palladium on calcium carbonate) or a palladium-on-carbon catalyst results in the formation of a mixture containing primarily alkyl-2-methyl-cis-3-pentenoate and alkyl-2-methyl-4-pentenoate. google.com The cis-3-pentenoate is the major product. This ester can then be hydrolyzed to yield 2-methyl-cis-3-pentenoic acid.
Strategies for cis-Isomer Enrichment and Stereospecific Synthesis of Hexyl 2-methyl-cis-3-pentenoate.benchchem.comontosight.aiontosight.ai
Given that many synthetic routes yield a mixture of cis and trans isomers, strategies for enriching the desired cis-isomer are essential.
One approach involves the controlled hydrogenation of the mixed acid product obtained from the Grignard synthesis. Using a palladium on calcium sulfate (B86663) (Pd/CaSO₄) catalyst (3% Pd) in a lower alkanol solvent like methanol (B129727) or ethanol (B145695), at pressures of 20-40 psig and temperatures between 20-25 °C, can enrich the mixture to approximately 80% cis-2-methyl-3-pentenoic acid and 20% 2-methyl-2-pentenoic acid.
The catalytic hydrogenation of alkyl-2-methyl-3,4-pentadienoate esters, as described previously, is inherently a stereoselective process that predominantly yields the cis-3-pentenoate ester. This method provides a more direct route to the cis-isomer compared to the Grignard method followed by enrichment.
Catalytic Hydrogenation for cis-Selectivity in Unsaturated Esters
The synthesis of unsaturated esters with specific geometries, such as the cis-configuration in this compound, often relies on the partial hydrogenation of a corresponding alkyne precursor. Alternatively, controlling the geometry during hydrogenation of a polyunsaturated ester is also a key strategy. The selective hydrogenation of a carbon-carbon double bond without reducing the ester functionality is a crucial transformation in organic chemistry. researchgate.netacs.org Achieving high cis-selectivity is often accomplished through the use of specific catalyst systems, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or other supported precious metal catalysts like platinum, rhodium, and ruthenium. tue.nl These catalysts, particularly when modified, can favor the syn-addition of hydrogen to the alkyne, leading to the desired cis-alkene.
For α,β-unsaturated esters, catalytic hydrogenation can be employed to selectively reduce the C=C bond, leaving the carbonyl group intact. researchgate.netresearchgate.net This process is vital for producing saturated esters or for modifying existing unsaturated esters where control over the remaining double bond geometry is essential.
Catalyst Systems and Reaction Parameter Optimization for Isomer Control
The choice of catalyst and the fine-tuning of reaction parameters are paramount in directing the stereochemical outcome of hydrogenation reactions. Ruthenium and osmium complexes have been investigated for the selective reduction of the carbonyl group in unsaturated esters, but they also provide insights into C=C bond stability and isomerization. acs.orgacs.org For instance, studies on the reduction of unsaturated esters to alcohols using various ruthenium and osmium catalysts have shown that C=C bond isomerization can be a significant competing reaction. acs.orgacs.org
Osmium-based catalysts, in particular, have demonstrated lower C=C bond isomerization activity compared to some ruthenium systems under transfer hydrogenation conditions. acs.org As shown in the table below, comparing different catalysts for the reduction of an unsaturated ester reveals significant differences in isomerization.
| Catalyst | Substrate Conversion (%) | Selectivity for Unsaturated Alcohol (%) | Isomerization Products (%) |
|---|---|---|---|
| Ru-2 | 98 | 75 | 20 |
| Os-1 | >99 | 80 | 2 |
| Os-2 | >99 | 72 | 3 |
| Os-3 | >99 | 65 | 3 |
This table presents illustrative data based on findings for the transfer hydrogenation of methyl 10-undecenoate, demonstrating how catalyst choice affects selectivity and isomerization. acs.org
Reaction parameters such as hydrogen pressure, temperature, and solvent choice are also critical levers for controlling selectivity. google.comacs.org For example, a sufficient supply of hydrogen at the catalytic site, often achieved by increasing hydrogen pressure, is essential for hydrogenation to dominate over isomerization. rsc.org The choice of solvent can also dramatically influence the reaction pathway; for instance, in some systems, using isopropanol (B130326) instead of ethanol as a hydrogen source can lead primarily to transesterification rather than hydrogenation. acs.org
Investigating Isomerization Behavior during Hydrogenation Processes
During the catalytic hydrogenation of unsaturated esters, isomerization of the carbon-carbon double bond is a common and often undesirable side reaction. rsc.org This can involve both geometric (cis/trans) isomerization and positional isomerization (migration of the double bond along the carbon chain). rsc.orgconicet.gov.ar These isomerization reactions typically proceed via a half-hydrogenated surface intermediate, consistent with the Horiuti-Polanyi mechanism. conicet.gov.ar From this intermediate, the molecule can either add a second hydrogen atom to complete the hydrogenation or lose a hydrogen atom to reform a double bond, which may have a different geometry or position. conicet.gov.ar
The extent of isomerization is highly dependent on the catalyst system. Palladium catalysts are generally active for hydrogenation but can also promote significant isomerization. rsc.org In contrast, some catalyst systems are designed to be compatible with isomerization to achieve specific product distributions through isomerizing metathesis. researchgate.net Studies on the hydrogenation of methyl oleate (B1233923) over nickel catalysts have shown that at low hydrogen surface coverage, double-bond migration is more likely, whereas at high hydrogen coverage, hydrogenation and cis/trans isomerization are favored. conicet.gov.ar The competition between these pathways directly impacts the final isomeric purity of the product, making the suppression of isomerization a key goal in the synthesis of a specific isomer like this compound.
Enantioselective Approaches in Related 2-methylpentenoate Systems
The structure of this compound includes a chiral center at the C2 position. The synthesis of a single enantiomer of this compound requires an enantioselective approach. While specific methods for this exact molecule are not widely documented, analogous strategies from related 2-methyl-substituted ester systems provide a clear blueprint for achieving enantiocontrol.
One of the most powerful methods for setting the stereocenter at the α-position of an ester is through the copper-catalyzed asymmetric conjugate addition of an organometallic reagent to an α,β-unsaturated ester. rug.nl For a 2-methylpentenoate system, this would involve the conjugate addition of a methyl group (e.g., from dimethylzinc) to a hexyl pentenoate derivative. The use of a chiral ligand is crucial for inducing enantioselectivity.
Another relevant approach is the asymmetric hydrogenation of a C=C bond where one of the carbons will become a stereocenter. rsc.org Iridium catalysts bearing chiral P,N,N-ligands have been successfully employed in the asymmetric hydrogenation of β-keto esters to produce chiral β-hydroxy esters with up to 95% enantiomeric excess (ee). rsc.org Similarly, palladium-catalyzed asymmetric hydrogenation of α,β-unsaturated lactones has been shown to proceed with high enantioselectivity. chinesechemsoc.org These catalyst systems could be adapted for the asymmetric hydrogenation of a precursor to this compound, where the double bond is appropriately positioned to create the C2 stereocenter upon reduction.
The table below summarizes some enantioselective methods applicable to related unsaturated ester systems, indicating the potential for high enantiomeric excess.
| Method | Substrate Type | Catalyst/Ligand System | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Conjugate Addition | Unsaturated Malonic Esters | Cu(I)/Chiral Phosphoramidite Ligand | Up to 98% |
| Asymmetric Hydrogenation | β-Aryl-β-keto Esters | [Ir(cod)Cl]2/Chiral P,N,N-Ligand | 85-95% |
| Asymmetric Hydrogenation | α,β-Unsaturated Lactones | Pd(OCOCF3)2/(R,R)-QuinoxP* | High ee reported |
| Asymmetric Hydroxylation | β-Ketoesters | TiCl2/Chiral TADDOLato Ligand | Up to 94% |
This table illustrates the effectiveness of various catalytic systems in achieving high enantioselectivity for transformations on substrates structurally related to precursors of 2-methylpentenoates. rug.nlrsc.orgchinesechemsoc.orgnih.gov
These examples demonstrate that by selecting the appropriate chiral catalyst system, it is feasible to control the stereochemistry at the C2 position during the synthesis of 2-methylpentenoate derivatives, paving the way for the production of enantiomerically pure this compound.
Advanced Analytical Characterization of Hexyl 2 Methyl Cis 3 Pentenoate
Spectroscopic Analysis for Structural and Isomeric Characterization
Spectroscopy is fundamental to elucidating the precise structure of Hexyl 2-methyl-cis-3-pentenoate. Different spectroscopic methods provide complementary information, from atomic connectivity and stereochemistry to the identification of functional groups and molecular mass.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed structure of molecules. It is particularly crucial for differentiating between the cis (Z) and trans (E) isomers of Hexyl 2-methyl-3-pentenoate (B14747980). The key diagnostic parameters are the proton (¹H) chemical shifts (δ) and the coupling constants (J) between the vinyl protons on the C3-C4 double bond.
The coupling constant for protons across a double bond is stereospecific. For the trans isomer, the J-value is typically in the range of 15–17 Hz, while the cis isomer exhibits a smaller coupling constant, generally between 10–12 Hz. This difference provides a definitive way to assign the geometry of the double bond. researchgate.net
Furthermore, the chemical shifts of the protons and carbons near the double bond and the ester group are influenced by the isomeric form. aocs.orgnih.gov In α,β-unsaturated esters, the protons of substituents that are trans to the alkoxycarbonyl group are generally shifted to a higher field (lower ppm) when the spectrum is recorded in benzene (B151609) compared to carbon tetrachloride, a phenomenon that can aid in structural assignment. researchgate.net
Table 1: Typical ¹H NMR Parameters for Differentiating cis/trans Isomers of 2-methyl-3-pentenoate Esters Data based on analogous compounds.
| Parameter | cis (Z) Isomer | trans (E) Isomer | Reference |
| Vinyl Proton Coupling Constant (JH3-H4) | ~10–12 Hz | ~15–17 Hz | |
| Vinyl Proton Chemical Shift (δ) | Distinct shifts for H3 and H4 | Distinct shifts, often differing from the cis isomer | aocs.orgnih.gov |
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. For this compound, these techniques confirm the presence of the key ester and alkene functionalities.
The most prominent absorption band in the IR spectrum is the strong C=O (carbonyl) stretch of the ester group, typically appearing around 1700 cm⁻¹. The C=C double bond of the pentenoate chain gives rise to a characteristic stretching vibration at approximately 1650 cm⁻¹. Additionally, the C-O single bond stretches of the ester group are visible in the fingerprint region (typically 1000-1300 cm⁻¹).
Table 2: Key Infrared (IR) Absorption Bands for Hexyl 2-methyl-3-pentenoate Data based on characteristic frequencies for functional groups.
| Functional Group | Wavenumber (cm⁻¹) | Assignment | Reference |
| C=O (Ester) | ~1700 | Strong, sharp stretch | |
| C=C (Alkene) | ~1650 | Medium stretch | |
| C-O (Ester) | ~1000–1300 | Stretch | researchgate.net |
| O-H (Carboxylic Acid impurity) | 2500–3300 | Broad, strong stretch (if present) |
Mass Spectrometry (MS) provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions and fragment ions. nih.gov When coupled with Gas Chromatography (GC-MS), it is a powerful tool for identifying compounds like Hexyl 2-methyl-3-pentenoate in complex mixtures. nih.gov
The electron ionization (EI) mass spectrum of an unsaturated ester typically shows a molecular ion peak [M]⁺, which for Hexyl 2-methyl-3-pentenoate (C₁₂H₂₂O₂) would be at m/z 198. nih.gov The fragmentation pattern is characteristic of the ester structure. ugent.beacs.org Key fragmentation pathways for esters include:
Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl group.
McLafferty rearrangement: A characteristic rearrangement for esters with a sufficiently long alkyl chain, though less prominent for the hexyl ester compared to shorter chain esters.
Loss of the alkoxy group: Cleavage of the C-O bond, resulting in the loss of a hexyloxy radical or hexene, leading to acylium ions. nih.govlibretexts.org
For Hexyl 2-methyl-3-pentenoate, dominant fragments would likely arise from the loss of the hexyl group (C₆H₁₃•, 85 Da) or hexene (C₆H₁₂, 84 Da).
Table 3: Predicted Mass Spectrometry Fragments for Hexyl 2-methyl-3-pentenoate Based on general fragmentation patterns of unsaturated esters.
| m/z Value | Proposed Fragment | Fragmentation Pathway | Reference |
| 198 | [C₁₂H₂₂O₂]⁺ | Molecular Ion (M⁺) | nih.gov |
| 113 | [M - C₆H₁₃]⁺ | Loss of hexyl radical from the ester | nih.govlibretexts.org |
| 99 | [M - C₆H₁₃O]⁺ or [C₅H₇O]⁺ | Cleavage related to the pentenoate structure | |
| 85 | [C₆H₁₃]⁺ | Hexyl cation | libretexts.org |
Chromatographic Techniques for Separation and Purity Assessment
Gas-Liquid Chromatography (GLC), also known as Gas Chromatography (GC), is highly effective for separating volatile compounds like esters. It is the standard method for resolving isomeric mixtures of cis- and trans-Hexyl 2-methyl-3-pentenoate. The isomers have slightly different physical properties, which leads to different retention times on the GC column. A non-polar or semi-polar capillary column is typically used for this separation. nih.gov By comparing the retention times of the sample components to those of known standards, the ratio of cis to trans isomers in a mixture can be accurately quantified.
This compound possesses a chiral center at the C2 position, meaning it can exist as a pair of enantiomers (R and S). High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the primary technique for separating these enantiomers and determining the enantiomeric purity (or enantiomeric excess, ee) of a sample. chinesechemsoc.org
The separation is achieved because the two enantiomers interact differently with the chiral environment of the column. A common setup involves a column such as a CHIRALCEL OD-H and a mobile phase consisting of a mixture of n-hexane and an alcohol like isopropanol (B130326). nih.gov The detector, typically a UV detector, measures the concentration of each enantiomer as it elutes from the column, allowing for their quantification. nih.govresearchgate.net
Detection and Quantification in Complex Biological Matrices
The detection and quantification of this compound in complex biological matrices present a significant analytical challenge due to the compound's volatility and the potential for matrix interference. While specific studies focusing exclusively on this ester in biological systems are limited, the analytical approaches for similar volatile organic compounds (VOCs) provide a framework for its determination. Techniques such as gas chromatography coupled with mass spectrometry (GC-MS) are paramount for both the identification and quantification of such compounds.
For the analysis of volatile esters in complex samples, sample preparation is a critical step to isolate the analyte from interfering matrix components. Methods like headspace solid-phase microextraction (HS-SPME) are often employed. This technique allows for the extraction and concentration of volatile and semi-volatile compounds from the sample's headspace without the need for solvents, thereby minimizing sample contamination and matrix effects. The choice of the SPME fiber coating is crucial and is selected based on the polarity and volatility of the target analyte.
Following extraction, GC-MS is the technique of choice for the separation and detection of this compound. The gas chromatograph separates the compound from other volatiles based on its boiling point and affinity for the stationary phase of the GC column. The mass spectrometer then fragments the eluted compound, producing a unique mass spectrum that serves as a chemical fingerprint for identification. For quantification, a calibration curve is typically generated using a pure standard of the compound.
Table 1: Potential GC-MS Parameters for Analysis of this compound
| Parameter | Suggested Setting | Purpose |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the analyte. |
| Carrier Gas | Helium | Inert gas to carry the analyte through the column. |
| Column | DB-5ms (or similar non-polar column) | Separation of compounds based on boiling point. |
| Oven Temperature Program | Initial temp 50°C, ramp to 250°C | Gradient elution to separate a range of volatile compounds. |
| MS Ion Source Temperature | 230 °C | Optimal ionization of the target compound. |
| MS Quadrupole Temperature | 150 °C | Maintains ion trajectory and mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible mass spectra. |
| Scan Range | m/z 40-350 | Covers the expected mass fragments of the analyte. |
This table represents a hypothetical set of parameters based on general methods for volatile ester analysis and would require optimization for specific biological matrices.
Metabolomic Profiling and Identification in Microbial Systems
Currently, there is a notable absence of published research specifically detailing the metabolomic profiling and identification of this compound in microbial systems. While metabolomics is a powerful tool for understanding the biotransformation of chemical compounds by microorganisms, the metabolic fate of this particular ester has not been a focus of investigation in the available scientific literature.
In a hypothetical scenario where a microorganism is capable of metabolizing this compound, the expected metabolic pathways would likely involve enzymatic hydrolysis of the ester bond. This would be carried out by esterases, a broad class of enzymes commonly produced by microbes. The hydrolysis would break down the parent compound into its constituent alcohol and carboxylic acid.
Table 2: Hypothetical Microbial Metabolites of this compound
| Parent Compound | Hypothetical Metabolite | Enzyme Class |
| This compound | Hexan-1-ol | Esterase |
| This compound | 2-methyl-cis-3-pentenoic acid | Esterase |
The identification of these potential metabolites would rely on untargeted metabolomic workflows. This would involve incubating the microorganism in the presence of this compound and analyzing samples of the culture medium and cell lysate over time. The analytical platform of choice would likely be GC-MS for the volatile and semi-volatile metabolites, and potentially liquid chromatography-mass spectrometry (LC-MS) for less volatile or more polar transformation products.
The identification of putative metabolites would be achieved by comparing the mass spectra of unknown peaks in the chromatograms to spectral libraries (e.g., NIST, Wiley) and by the analysis of pure standards of the suspected metabolites. Stable isotope labeling studies, where the parent compound is synthesized with isotopes like ¹³C or ²H, could provide definitive evidence of the metabolic transformation by tracing the label into the resulting metabolites. Without dedicated research, the interaction of this compound with microbial systems remains a subject for future investigation.
Chemosensory and Olfactory Research on Hexyl 2 Methyl Cis 3 Pentenoate
Structure-Odor Relationships of Hexyl 2-methyl-cis-3-pentenoate
The relationship between the chemical structure of this compound and its perceived odor is a key area of study. The arrangement of atoms and functional groups within the molecule directly influences its interaction with olfactory receptors, resulting in its characteristic aroma profile. This compound is noted for its tropical, fruity, and waxy odor. parchem.com Some sources describe it as having a delicately tropical aroma reminiscent of melon or muscat grape with peppery back notes. thegoodscentscompany.com
The molecular structure features a hexyl ester, a methyl group at the second carbon, and a double bond in the cis-configuration at the third position of the pentenoic acid chain. Each of these structural elements plays a role in defining its organoleptic properties.
Impact of cis-Configuration on Perceived Aroma Profile and Intensity
The cis-configuration of the double bond in this compound is crucial to its aroma profile. Generally, the geometry of a double bond (cis or trans) in a molecule can significantly alter its shape and, consequently, how it fits into olfactory receptors. This difference in fit can lead to distinct aroma perceptions and intensities.
In many aroma compounds, the cis- and trans-isomers possess noticeably different scents. For instance, in the case of hexenols, which are C6 alcohols with a double bond, the cis-3-hexenol isomer is known for its fresh, green, grassy aroma, characteristic of freshly cut grass, while the trans-2-hexenal (B146799) isomer has a more fatty, green, and slightly pungent odor. researchgate.net Research on green tea has specifically identified cis-3-hexen-1-ol (B126655) as a key contributor to its characteristic green aroma. nih.gov The conversion of cis-3-hexen-1-ol to other compounds during processing can alter the final tea aroma, highlighting the importance of this specific configuration. nih.gov
While direct comparative studies on the trans-isomer of Hexyl 2-methyl-3-pentenoate (B14747980) are not detailed in the provided search results, the "high cis" designation for a commercially available version of this compound suggests the importance of this specific isomer for achieving the desired tropical, melon, and muscat grape aroma profile. thegoodscentscompany.com
Influence of Alkyl Chain Length on Organoleptic Qualities
The length of the alkyl chain in ester compounds significantly influences their organoleptic qualities, including aroma and flavor. In the case of this compound, the hexyl group (a six-carbon chain) contributes to its characteristic properties.
Generally, as the alkyl chain length in esters increases, the volatility of the compound decreases, which can lead to a less intense but often more complex and longer-lasting aroma. Shorter-chain esters are typically more volatile and are associated with sharp, fruity, and solvent-like odors. aston-chemicals.com For example, methyl and ethyl esters of short-chain carboxylic acids are known for their strong, fruity scents, such as those found in apples and strawberries. aston-chemicals.com
As the carbon chain of the alcohol or acid moiety increases, the aroma character of the ester tends to shift from fruity and sweet to more waxy, fatty, and sometimes even soapy notes. aston-chemicals.comresearchgate.net For instance, a study on (E)-3-alkenoic acids and (E)-3-alken-1-ols demonstrated that with increasing chain length, the odor qualities changed from grassy and green to more citrus-like, fresh, and soapy. researchgate.net This principle applies to the hexyl ester in this compound, where the six-carbon chain likely contributes to the waxy and tropical notes, moving it away from the sharper fruitiness of shorter-chain esters.
The "cut-off" effect is another important concept, where the biological or sensory activity of a homologous series of compounds increases with alkyl chain length up to a certain point, after which it decreases. researchgate.netresearchgate.netbohrium.com While this is often studied in the context of antioxidant activity, it is also relevant to sensory perception. This suggests that there is an optimal chain length for a specific desired aroma characteristic. The hexyl chain in this compound appears to be within a favorable range for producing its desirable tropical and fruity notes.
Table 1: General Influence of Alkyl Chain Length on Ester Aroma
| Alkyl Chain Length | General Aroma Characteristics | Volatility |
| Short (e.g., Methyl, Ethyl) | Sharp, Fruity, Sweet, Solvent-like | High |
| Medium (e.g., Butyl, Hexyl) | Fruity, Tropical, Waxy, Green | Medium |
| Long (e.g., Octyl and above) | Waxy, Fatty, Soapy, Floral | Low |
Comparative Olfactory Analysis with Related Ester Compounds and Structural Analogs
One closely related compound is hexyl hexanoate (B1226103) , which also possesses a hexyl ester group but has a saturated hexanoic acid chain. Hexyl hexanoate is described as having a fruity, ethereal, and slightly waxy odor, with notes of pear and green banana. The absence of the double bond and the methyl group, as found in this compound, results in a less complex and more straightforward fruity aroma.
Another relevant comparison is with cis-3-hexenyl 2-methylbutanoate . google.com This ester shares the cis-3 double bond in the alcohol portion of the molecule (cis-3-hexenol) but has a different acid moiety (2-methylbutanoic acid). It is known for its intense green, fruity, and apple-like aroma. This comparison underscores the significant impact of the green, leafy notes imparted by the cis-3-hexenyl group.
The presence of a methyl group at the C-2 position, as in this compound, can also influence the aroma. This is a common feature in many natural and synthetic flavor compounds and often adds complexity and can introduce fruity or spicy nuances.
The table below provides a comparative overview of the olfactory profiles of this compound and some of its structural analogs.
Table 2: Comparative Olfactory Profiles of Related Esters
| Compound | Structural Features | Reported Aroma Profile |
| This compound | Hexyl ester, C2-methyl group, cis-C3 double bond | Tropical, fruity (melon, muscat grape), waxy, peppery, sweet, green. parchem.comthegoodscentscompany.com |
| Hexyl Hexanoate | Hexyl ester, saturated acid chain | Fruity, ethereal, waxy, pear, green banana. thegoodscentscompany.com |
| cis-3-Hexenyl Acetate | cis-3 double bond, acetyl group | Sharp, green, fruity (banana, pear). |
| Ethyl 2-methylbutanoate | Ethyl ester, C2-methyl group | Fruity (apple, berry), sweet. |
Synergistic and Modifying Effects in Advanced Flavor and Fragrance Compositions
This compound is not only valued for its standalone aroma but also for its ability to act as a modifier and synergist in complex flavor and fragrance formulations. thegoodscentscompany.comthegoodscentscompany.com Its multifaceted aroma profile allows it to enhance and complement a wide range of other aromatic components.
In flavor applications, it is considered a good base for tropical fruit flavors and an effective modifier for melon, grape, apple, and pineapple profiles. thegoodscentscompany.comthegoodscentscompany.com Its ability to blend well with these fruity notes suggests a synergistic effect, where the combination of this compound with other fruity esters and aldehydes results in a more authentic and well-rounded fruit flavor than the individual components alone.
In the realm of fragrances, this compound can be used as a fixative in floral compositions, particularly for lily of the valley, rose, and hyacinth formulations. thegoodscentscompany.comthegoodscentscompany.com A fixative is a substance that reduces the evaporation rate of the more volatile components of a fragrance, thereby prolonging its scent. The relatively low volatility of this compound, due to its molecular weight, contributes to this effect.
Furthermore, its unique combination of tropical, green, and peppery notes can be used to add novel and interesting facets to a variety of fragrance types. For instance, its green and tropical aspects can lift and freshen heavy floral or oriental scents, while its subtle peppery character can introduce a touch of spice and sophistication. The interaction between different aroma compounds in a mixture can be complex, often resulting in emergent aromas that are not present in any of the individual ingredients. nih.gov
Advanced Research Perspectives and Methodological Innovations
Development of Novel Stereoselective Synthetic Routes for Hexyl 2-methyl-cis-3-pentenoate
The characteristic fruity and tropical aroma of this compound is intrinsically linked to its specific cis (or Z) configuration. Consequently, the development of highly stereoselective synthetic methods that favor the formation of the cis-isomer is a primary objective for chemists in this field. Traditional methods often yield mixtures of cis and trans isomers, requiring costly and labor-intensive purification steps. Modern research is exploring more elegant and efficient routes to circumvent these issues.
One promising approach involves the use of kinetically-controlled catalytic cross-metathesis reactions to selectively generate (Z)-α,β-unsaturated esters. nih.gov Research has shown that the choice of catalyst and the inclusion of additives, such as acetonitrile, can significantly influence the stereochemical outcome, favoring the formation of the desired Z-isomer. nih.gov This method offers a valuable alternative to traditional Wittig-type reactions or the partial hydrogenation of alkynes. nih.gov
Another powerful strategy for stereoselective carbon-carbon bond formation is the Claisen rearrangement, a type of perfumerflavorist.comperfumerflavorist.com-sigmatropic rearrangement. organic-chemistry.orgredalyc.org The Ireland-Claisen rearrangement, in particular, utilizes silyl (B83357) ketene (B1206846) acetals derived from allylic esters to create γ,δ-unsaturated carboxylic acids with a high degree of stereocontrol. masterorganicchemistry.com By carefully selecting the starting materials and reaction conditions, it is possible to direct the rearrangement to produce the desired cis-alkene geometry. masterorganicchemistry.comnih.gov Subsequent esterification of the resulting carboxylic acid with hexanol would yield the target molecule.
Recent advances in organocatalysis and transition-metal catalysis are also being explored. For instance, manganese-promoted reactions have been shown to be effective in the stereoselective synthesis of (Z)-α-halo-α,β-unsaturated esters, which can serve as precursors to the desired compound. rsc.orgresearchgate.net Similarly, methods for the stereoselective synthesis of (Z)-α-aryl-α,β-unsaturated esters could be adapted for the synthesis of aliphatic analogues like this compound. acs.org
Table 1: Comparison of Potential Stereoselective Synthetic Strategies
| Synthetic Strategy | Key Features | Potential Advantages | Key Challenges |
|---|---|---|---|
| Catalytic Cross-Metathesis | Molybdenum or Ruthenium catalysts; use of additives like acetonitrile. nih.gov | High Z-selectivity; atom economy. | Catalyst sensitivity; potential for side reactions. |
| Ireland-Claisen Rearrangement | Formation of silyl ketene acetals; perfumerflavorist.comperfumerflavorist.com-sigmatropic rearrangement. redalyc.orgmasterorganicchemistry.com | Excellent stereocontrol; well-established methodology. | Requires stoichiometric reagents; multi-step process. |
| Manganese-Promoted Synthesis | Utilizes manganese to promote the formation of (Z)-α,β-unsaturated systems. rsc.orgresearchgate.net | Novel approach; potential for high stereoselectivity. | Method development for specific substrate may be required. |
Integration of Computational Chemistry in Structure-Function Studies for Olfactory Perception
The perception of odor is a complex process involving the interaction of volatile molecules with a large family of olfactory receptors (ORs) in the nasal cavity. researchgate.netarxiv.org Computational chemistry has emerged as a powerful tool to investigate these interactions at a molecular level, helping to elucidate the relationship between the structure of a molecule like this compound and its characteristic scent.
Quantitative Structure-Activity Relationship (QSAR) models are a cornerstone of this approach. perfumerflavorist.comnih.gov These models aim to find statistically significant correlations between the physicochemical properties of a series of molecules and their perceived odor intensity or character. researchgate.net For fruity esters, descriptors such as the electrotopological-state index of the carbonyl carbon, shape indices (e.g., Kappa index), and the energy of the highest occupied molecular orbital (EHOMO) have been shown to be important in predicting odor. nih.gov By applying these models, researchers can predict the odor profile of novel compounds and understand which structural features are critical for the desired scent.
Molecular docking is another key computational technique that simulates the binding of a ligand (the odorant molecule) to its receptor. researchgate.netnih.govnih.gov Given the three-dimensional structure of an olfactory receptor, docking algorithms can predict the preferred binding orientation and affinity of this compound. researchgate.net These studies can reveal the specific amino acid residues within the receptor that interact with the ester and alkene functionalities of the molecule, providing a molecular basis for its "fruity" and "tropical" notes. researchgate.netnih.gov While the exact human olfactory receptors for this specific ester are not yet fully characterized, studies on related esters and receptors provide a framework for such investigations. researchgate.netnih.gov
Table 2: Key Computational Approaches in Olfactory Perception Studies
| Computational Method | Principle | Application to this compound |
|---|---|---|
| QSAR | Correlates molecular descriptors with biological activity (odor). nih.govresearchgate.net | Predicts odor intensity and character based on its structural and electronic properties. |
| Molecular Docking | Predicts the binding pose and affinity of a ligand to a receptor. nih.govnih.gov | Simulates the interaction with olfactory receptors to understand the molecular basis of its scent. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. nih.gov | Investigates the stability of the odorant-receptor complex and the dynamics of their interaction. |
Investigation of Potential Metabolic Pathways and Transformations in Biological Systems
When ingested as part of food or flavoring, this compound is subject to metabolic processes within the body. Understanding these pathways is crucial for assessing its biological fate. The primary route of metabolism for esters is hydrolysis, catalyzed by a class of enzymes known as carboxylesterases (CES). nih.govnih.gov These enzymes are abundant in the liver and intestines and are responsible for cleaving the ester bond. jst.go.jptandfonline.com
The hydrolysis of this compound would yield hexanol and 2-methyl-cis-3-pentenoic acid. This reaction is a two-step process involving a catalytic triad (B1167595) (typically Ser-His-Glu) in the enzyme's active site, leading to the formation of an acyl-enzyme intermediate followed by its hydrolysis. nih.govresearchgate.net The rate of this hydrolysis can be influenced by the structure of the ester. For instance, the length of the alcohol and acid chains can affect the binding affinity to the enzyme. nih.gov
It is also important to consider the potential for enzymatic selectivity. Some enzymes exhibit a preference for hydrolyzing saturated esters over unsaturated ones, although this is highly dependent on the specific enzyme. google.com The presence of the double bond and the methyl group in the acid moiety of this compound could influence its recognition and turnover by different carboxylesterase isozymes. nih.gov Following the initial hydrolysis, the resulting hexanol and 2-methyl-cis-3-pentenoic acid would enter their respective metabolic pathways. Hexanol can be oxidized to hexanoic acid, while the unsaturated carboxylic acid can undergo further metabolism, potentially through pathways associated with fatty acid oxidation. nih.gov
Table 3: Putative Metabolic Transformation of this compound
| Metabolic Step | Enzyme Family | Product(s) | Subsequent Fate |
|---|---|---|---|
| Ester Hydrolysis | Carboxylesterases (CES) nih.govnih.gov | Hexanol and 2-methyl-cis-3-pentenoic acid | Enters alcohol and fatty acid metabolic pathways. |
| Alcohol Oxidation | Alcohol Dehydrogenase, Aldehyde Dehydrogenase | Hexanoic Acid | Can be further metabolized via beta-oxidation. |
| Unsaturated Acid Metabolism | Acyl-CoA Synthetases, Beta-oxidation enzymes | Further breakdown products | Enters central energy metabolism. |
Emerging Analytical Techniques for Trace Analysis and Enhanced Isomer Discrimination
The accurate analysis of this compound, particularly the differentiation of its cis and trans isomers, is critical for quality control in the flavor and fragrance industry. Emerging analytical techniques are offering greater sensitivity and resolving power for this purpose.
Gas chromatography coupled with mass spectrometry (GC-MS) is a well-established method for the analysis of volatile compounds. acs.org For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (GC-MS/MS) is increasingly employed. restek.com By selecting specific precursor-to-product ion transitions, GC-MS/MS can minimize interferences and allow for the accurate quantification of isomers even at trace levels. The use of highly polar capillary columns in GC can also improve the separation of geometric isomers. mdpi.com
For the discrimination of enantiomers, which can be crucial as different enantiomers may have distinct sensory properties, chiral chromatography is the technique of choice. ntu.edu.sg High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) based on polysaccharides like cellulose (B213188) or amylose (B160209) has proven effective for the separation of ester enantiomers. nih.govtandfonline.commerckmillipore.comyakhak.org The choice of the mobile phase and the specific chiral selector on the stationary phase are critical factors for achieving successful enantiomeric resolution. yakhak.org This technique allows for the determination of the enantiomeric purity of a sample, which is vital for ensuring consistent product quality.
Table 4: Advanced Analytical Techniques for Isomer Analysis
| Analytical Technique | Principle of Separation/Detection | Application for this compound |
|---|---|---|
| GC-MS/MS | Separation based on volatility and polarity; detection based on mass-to-charge ratio of fragments. restek.com | Trace-level quantification and confirmation of cis/trans isomers in complex samples. |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. ntu.edu.sgtandfonline.commerckmillipore.com | Separation and quantification of (R) and (S) enantiomers. |
| Comprehensive 2D GC (GCxGC) | Two columns with different selectivities for enhanced separation power. | High-resolution separation from other volatile components in a sample. |
Q & A
Basic Research Questions
Q. How can Hexyl 2-methyl-cis-3-pentenoate be reliably identified in complex mixtures using gas chromatography-mass spectrometry (GC-MS)?
- Methodological Answer : Identification requires a combination of retention time (RT), Kovats retention index (KI), and mass spectral matching. For example, Adams (2017) reports RT = 21.11, KI = 1322, and a molecular formula (C₁₂H₂₂O₂) for this compound . Researchers should calibrate GC-MS systems using n-alkane standards to calculate KI and cross-reference spectral libraries (e.g., NIST or Wiley) for fragmentation patterns. Bedoukian Research’s synthetic standards can serve as reference materials to confirm identity .
Q. What synthetic routes are commonly employed for the preparation of Hexyl 2-methyl-cis-3-pentenoate?
- Methodological Answer : While direct synthetic protocols are not detailed in the provided evidence, esterification of 2-methyl-cis-3-pentenoic acid with hexanol is a plausible route. Acid-catalyzed (e.g., H₂SO₄) or enzymatic methods could optimize stereochemical purity. Reaction parameters (temperature, solvent, catalyst) must be tuned to favor cis-configuration retention, as isomerization risks exist under harsh conditions. Bedoukian Research’s inclusion of this compound in their catalog suggests industrial-scale synthesis feasibility .
Advanced Research Questions
Q. How can researchers resolve discrepancies between predicted and experimental retention indices for Hexyl 2-methyl-cis-3-pentenoate in chromatographic analyses?
- Methodological Answer : Discrepancies often arise from differences in column polarity, temperature programming, or detector sensitivity. For instance, Adams (2017) reports KI = 1322 , but predictive models (e.g., Quantitative Structure-Retention Relationship algorithms) may deviate due to incomplete training data. To address this, validate predictions using internal standards (e.g., n-alkanes) and replicate analyses across multiple column types (e.g., polar PEG vs. non-polar DB-5). Evidence from ester quantification studies (e.g., ethyl octanoate in Molecules 2014) highlights the need for method-specific calibration .
Q. What methodological considerations are critical for differentiating cis/trans isomers of Hexyl 2-methyl-3-pentenoate?
- Methodological Answer : Isomer differentiation relies on chromatographic separation and spectral analysis. For example, Hexyl 2-methyl-cis-3-pentenoate (KI = 1322 ) and its trans-isomer would exhibit distinct RT/KI values on polar columns due to dipole interactions. Mass spectrometry may not resolve isomers, but nuclear magnetic resonance (NMR) can confirm stereochemistry via coupling constants (e.g., cis protons exhibit smaller J-values). Comparative studies with synthesized isomers (e.g., Hexenyl 2-methyl-2-pentenoate ) provide benchmarks for analytical workflows.
Q. How does the presence of structurally similar esters affect the quantification of Hexyl 2-methyl-cis-3-pentenoate in complex matrices?
- Methodological Answer : Co-elution with esters like hexyl acetate or isoamyl hexanoate can skew quantification. Use high-resolution GC-MS or tandem MS (GC-MS/MS) to isolate target ions (e.g., m/z 198 for Hexyl 2-methyl-cis-3-pentenoate ). In beverage analysis (e.g., ), solid-phase microextraction (SPME) paired with internal standards (e.g., 4-octanol) improves selectivity. Adjusting split ratios and optimizing temperature ramps further reduce interference .
Q. What strategies mitigate data contradictions in stability studies of Hexyl 2-methyl-cis-3-pentenoate under varying storage conditions?
- Methodological Answer : Stability contradictions may arise from oxidation or hydrolysis. Conduct accelerated stability tests (e.g., 40°C/75% RH) and monitor degradation via GC-MS. For light-sensitive compounds, use amber vials and inert atmospheres (N₂). Adams (2017) notes the compound’s inclusion in essential oil studies, implying natural product stability benchmarks . Cross-validate findings with studies on analogous esters (e.g., ethyl decanoate ).
Data Analysis and Validation
Q. How can predictive models for ester quantification (e.g., in GC-MS) be improved for Hexyl 2-methyl-cis-3-pentenoate?
- Methodological Answer : Incorporate experimental parameters (column type, carrier gas flow) into machine learning models. For example, Molecules (2014) demonstrates discrepancies between predicted and experimental values for ethyl octanoate (14 vs. 12 × 10⁷ ). Train models using open-access databases (e.g., PubChem) and validate with lab-generated data. Include Kovats indices and fragmentation patterns from authoritative sources like Adams (2017) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
